molecular formula C8H14N2O2 B14514291 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- CAS No. 62626-50-0

1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl-

Cat. No.: B14514291
CAS No.: 62626-50-0
M. Wt: 170.21 g/mol
InChI Key: FAOVJAXKRFAZQU-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl-: is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Properties

CAS No.

62626-50-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-butyl-3-ethyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H14N2O2/c1-3-5-6-10-7(4-2)9-12-8(10)11/h3-6H2,1-2H3

InChI Key

FAOVJAXKRFAZQU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NOC1=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide, owing to its biological activity.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- can be compared with other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-phenyl-
  • 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-phenyl-
  • 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-

These compounds share the oxadiazole ring structure but differ in their substituents, which can influence their chemical and physical properties

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